molecular formula C13H6F3N3OS B10909536 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 937597-80-3

3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B10909536
CAS No.: 937597-80-3
M. Wt: 309.27 g/mol
InChI Key: LXWVFMKTHUIPBW-UHFFFAOYSA-N
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Description

3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a trifluoromethyl group, and a thieno[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Amino derivatives

    Substitution: Amides, sulfonamides

Mechanism of Action

The mechanism of action of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The furan and thieno[2,3-b]pyridine rings can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(furan-2-yl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonitrile: Similar structure but with a different thieno[3,2-b]pyridine core.

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile imparts unique electronic properties and enhances its metabolic stability compared to similar compounds . This makes it a valuable compound for various scientific research applications and potential pharmaceutical development.

Properties

CAS No.

937597-80-3

Molecular Formula

C13H6F3N3OS

Molecular Weight

309.27 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C13H6F3N3OS/c14-13(15,16)9-4-6(7-2-1-3-20-7)10-11(18)8(5-17)21-12(10)19-9/h1-4H,18H2

InChI Key

LXWVFMKTHUIPBW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C#N)N)C(F)(F)F

Origin of Product

United States

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